Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate
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Overview
Description
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is a compound that features a unique combination of thiophene and furan rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and furan rings in a single molecule makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate typically involves the formation of the thiophene and furan rings followed by their coupling and subsequent carbamate formation. One common method involves the use of thiophene-2-carboxaldehyde and furan-2-carboxaldehyde as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-amine.
Uniqueness
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is unique due to the presence of both thiophene and furan rings in a single molecule. This dual heterocyclic structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a unique structure combining thiophene and furan rings, which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity by forming stable complexes, thereby inhibiting or enhancing enzymatic reactions depending on the target involved. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, indicating potential as a novel antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound's interaction with key signaling pathways involved in cancer progression suggests it could serve as a lead compound in cancer drug development .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Studies : In research involving human breast cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. Further mechanistic studies revealed that it induced apoptosis via caspase activation pathways.
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Research Findings Summary Table
Activity | Tested Organisms/Models | Findings |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | MICs comparable to standard antibiotics |
Anticancer | Human breast cancer cell lines | Significant cytotoxicity (IC50 values noted) |
In Vivo Tumor Growth | Mouse models | Reduced tumor growth rates observed |
Properties
IUPAC Name |
methyl N-[(5-thiophen-2-ylfuran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-7-8-4-5-9(15-8)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWKZJRHOXJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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